Lipoamido-PEG3-OH

Nanotechnology Biosensors Gold Nanoparticles

Monothiol-PEG linkers on AuNPs are displaced by DTT in biological buffers, causing aggregation & reproducibility failure. Lipoamido-PEG3-OH uses a bidentate lipoamide anchor that is demonstrably resistant to DTT-mediated desorption, ensuring colloidal stability. • DTT-resistant cyclic disulfide anchor for robust AuNP surface coatings • PEG3 spacer (LogP 0.12) optimizes solubility & membrane permeability for PROTACs • Terminal -OH available for esterification, etherification, or tosylate activation • ≥98% purity; ambient shipping; for R&D use only

Molecular Formula C16H31NO5S2
Molecular Weight 381.6 g/mol
Cat. No. B608587
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLipoamido-PEG3-OH
SynonymsLipoamido-PEG3-alcohol
Molecular FormulaC16H31NO5S2
Molecular Weight381.6 g/mol
Structural Identifiers
InChIInChI=1S/C16H31NO5S2/c18-7-9-21-11-13-22-12-10-20-8-6-17-16(19)4-2-1-3-15-5-14-23-24-15/h15,18H,1-14H2,(H,17,19)
InChIKeyRCNNKKYGPYWQAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Lipoamido-PEG3-alcohol: A Bifunctional PEG Linker for High-Stability Gold Nanoparticle Conjugation and PROTAC Synthesis


Lipoamido-PEG3-alcohol (CAS: 1342764-64-0), also known as LA-PEG3-OH or TA-TEG-G2CN, is a heterobifunctional polyethylene glycol (PEG) linker characterized by a terminal lipoamide moiety (derived from lipoic/thioctic acid) and a terminal hydroxyl group separated by a triethylene glycol (PEG3) spacer [1]. The lipoamide group contains a cyclic disulfide capable of forming strong, stable dative bonds with gold and silver surfaces [2], while the hydrophilic PEG3 chain enhances aqueous solubility . The terminal hydroxyl group is chemically orthogonal, enabling further derivatization via esterification, etherification, or activation for conjugation to carboxyl-containing molecules . This compound is functionally classified as both a PEG-based PROTAC linker for targeted protein degradation and a surface-modification agent for gold nanoparticle (AuNP)-based drug delivery platforms .

Why Lipoamido-PEG3-alcohol Cannot Be Replaced by a Generic PEG-Thiol Linker


Generic monothiol-PEG linkers, while capable of forming self-assembled monolayers (SAMs) on gold surfaces, exhibit a critical functional liability: they are readily displaced by reducing agents such as dithiothreitol (DTT), a common buffer component in biological assays [1]. This displacement leads to nanoparticle aggregation, loss of functional coating, and compromised experimental reproducibility. In contrast, the lipoamide moiety in Lipoamido-PEG3-alcohol—a cyclic disulfide derived from lipoic acid—engages the gold surface via a bidentate, chelating interaction that is demonstrably resistant to DTT-mediated desorption [2]. Furthermore, substituting Lipoamido-PEG3-alcohol with a lipoamide-PEGn-alcohol analog bearing a shorter (PEG2) or longer (PEG4) spacer alters critical physicochemical parameters including LogP, hydrodynamic radius, and the steric accessibility of the terminal hydroxyl group, thereby affecting conjugation efficiency and overall construct performance .

Quantitative Differentiation of Lipoamido-PEG3-alcohol: Evidence from Comparative Data


Gold Surface Binding Stability: Lipoamide vs. Monothiol Linkers

Lipoamido-PEG3-alcohol features a lipoamide moiety that exhibits markedly enhanced binding stability to gold surfaces relative to standard monothiol-PEG linkers [1]. The cyclic disulfide forms a bidentate chelate with gold, rendering the resulting self-assembled monolayer (SAM) resistant to displacement by reducing agents such as dithiothreitol (DTT) [2]. This is a critical differentiator, as DTT is routinely used in biochemical protocols to reduce disulfide bonds in proteins, a condition under which monothiol SAMs fail [1].

Nanotechnology Biosensors Gold Nanoparticles Surface Plasmon Resonance

Hydrophilicity Profile: LogP Comparison Across PEG Chain Lengths

The calculated partition coefficient (LogP) of Lipoamido-PEG3-alcohol is 0.12, indicating a balanced hydrophilicity ideal for maintaining aqueous solubility while still permitting membrane permeability . This value is intermediate between that of its PEG2 and PEG4 homologs. The incremental change in LogP with PEG unit addition allows for rational selection of the PEG3 spacer to optimize pharmacokinetic properties without shifting entirely into a highly hydrophobic (low solubility) or excessively hydrophilic (poor permeability) profile.

PROTAC Drug Delivery ADME Solubility

Operational Advantage: Odorless Nature of Lipoamide Derivatives

Unlike many thiol-based reagents used for gold surface modification—which are notoriously malodorous due to trace volatile thiol impurities—lipoic acid derivatives, including Lipoamido-PEG3-alcohol, are reported to have no odor [1]. This significantly improves the user experience and reduces the need for specialized ventilation during routine laboratory handling and weighing procedures.

Laboratory Safety User Experience Nanotechnology

Procurement-Guiding Applications of Lipoamido-PEG3-alcohol


Stable PEGylation of Gold Nanoparticles (AuNPs) for In Vitro and In Vivo Drug Delivery

In the synthesis of PEGylated gold nanoparticle drug carriers, Lipoamido-PEG3-alcohol is used to form a dense, stable hydrophilic coating on the AuNP surface [1]. This is achieved by first reducing the lipoamide's cyclic disulfide to a dithiol (dihydrolipoamide) using TCEP, which then forms a robust bidentate bond with the gold lattice [2]. The terminal hydroxyl group remains available for subsequent conjugation of therapeutic payloads or targeting ligands. The demonstrated DTT resistance [3] ensures that the PEG coating remains intact during in vitro assays and under physiological reducing conditions, preventing nanoparticle aggregation and maintaining colloidal stability—a critical requirement for reproducible biodistribution and efficacy studies [1].

Synthesis of PROTACs with Balanced Physicochemical Properties

Lipoamido-PEG3-alcohol serves as a linker in the modular synthesis of PROTACs, where it connects an E3 ubiquitin ligase ligand to a target protein ligand . The selection of the PEG3 spacer is deliberate: its intermediate LogP of 0.12 provides a favorable balance between aqueous solubility (essential for formulation and cellular access) and the ability to cross cellular membranes, which is a known challenge for PROTACs with excessively long PEG linkers. The terminal hydroxyl group can be readily activated (e.g., to a tosylate or bromide) or directly coupled to a carboxyl-containing ligand, offering synthetic flexibility in constructing the final bifunctional degrader molecule .

Preparation of Mixed SAMs for Controlled Surface Density

For biosensor applications requiring precise control over ligand spacing on gold surfaces, Lipoamido-PEG3-alcohol is co-immobilized with methoxy-terminated lipoamido-PEG linkers (e.g., mPEG-lipoamide) [2]. This mixed SAM strategy allows researchers to systematically dilute the density of reactive hydroxyl groups on the surface [2]. The strong, irreversible binding of the lipoamide anchor [3] ensures that the defined surface composition is maintained throughout subsequent biofunctionalization steps and during analyte binding assays, leading to improved signal-to-noise ratios and more accurate kinetic measurements.

Derivatization of Silver and Other Metal Surfaces for Diagnostics

The lipoamide group's ability to form strong dative bonds extends to silver and other noble metal surfaces [2]. Lipoamido-PEG3-alcohol can therefore be employed as a universal surface-modification agent for silver nanoparticles, quantum dots, or SPR sensor chips [2]. The PEG3 spacer provides a non-fouling, biocompatible layer that minimizes non-specific protein adsorption, a common source of background signal in diagnostic assays. The stability of the lipoamide-metal bond [3] ensures that the functionalized surface remains robust under the flow conditions and buffer exchanges typical of SPR and other microfluidic detection systems.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lipoamido-PEG3-OH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.